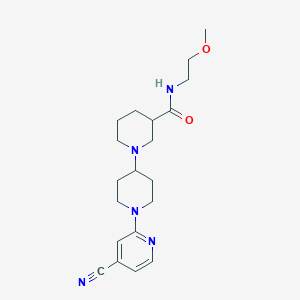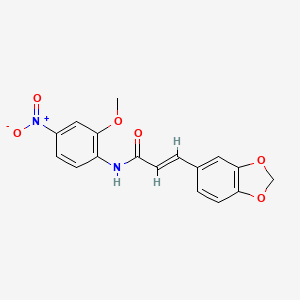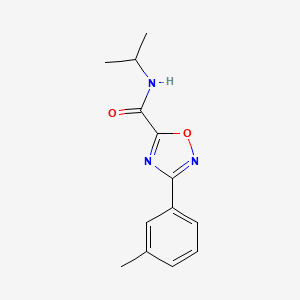![molecular formula C14H17N3O2 B5436094 N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1H-imidazole-2-carboxamide](/img/structure/B5436094.png)
N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1H-imidazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1H-imidazole-2-carboxamide, also known as Ro 15-4513, is a chemical compound that has been used in scientific research for its ability to selectively block the effects of alcohol on the brain. In
Wirkmechanismus
N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1H-imidazole-2-carboxamide 15-4513 acts as a selective antagonist of the benzodiazepine site on the GABA-A receptor. This results in the inhibition of the sedative and anxiolytic effects of alcohol, while leaving other effects of alcohol, such as its effects on motor coordination, intact.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a number of biochemical and physiological effects in animal studies. For example, it has been shown to increase locomotor activity in rats and to reduce the sedative effects of ethanol in mice. It has also been shown to reduce the severity of alcohol withdrawal symptoms in rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1H-imidazole-2-carboxamide 15-4513 in lab experiments is that it allows researchers to selectively block the effects of alcohol on the brain, without affecting other aspects of alcohol's effects. This can be useful for studying the specific effects of alcohol on the GABA-A receptor. However, one limitation of using this compound 15-4513 is that it is highly selective for the benzodiazepine site on the GABA-A receptor, and may not be representative of the effects of other drugs or substances that affect the GABA-A receptor.
Zukünftige Richtungen
There are a number of future directions for research on N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1H-imidazole-2-carboxamide 15-4513. One area of interest is in understanding the role of the GABA-A receptor in alcohol addiction and withdrawal, and how this compound 15-4513 may be used to treat these conditions. Another area of interest is in developing new compounds that are more selective and potent than this compound 15-4513, which could be used to further investigate the role of the GABA-A receptor in alcohol's effects on the brain. Finally, there is also interest in investigating the potential therapeutic uses of this compound 15-4513 for other conditions, such as anxiety disorders or sleep disorders.
Synthesemethoden
N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1H-imidazole-2-carboxamide 15-4513 can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenethylamine with N-methylimidazole-2-carboxylic acid chloride. The resulting product is then purified through crystallization and recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1H-imidazole-2-carboxamide 15-4513 has been used in scientific research to investigate the effects of alcohol on the brain. Specifically, it has been used to selectively block the effects of alcohol on the GABA-A receptor, which is a key target for the sedative and anxiolytic effects of alcohol.
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyphenyl)ethyl]-N-methyl-1H-imidazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10(11-6-4-5-7-12(11)19-3)17(2)14(18)13-15-8-9-16-13/h4-10H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSWOKZXRYHKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N(C)C(=O)C2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2-furyl)vinyl]-2,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine hydrochloride](/img/structure/B5436015.png)




![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5436052.png)

![N-{2-[(2-butyl-6-methyl-4-pyrimidinyl)amino]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5436077.png)
![5-(4-methoxy-3,5-dimethylbenzoyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5436084.png)
![N-(2-chlorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5436093.png)
![methyl 4-({2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5436098.png)
![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one hydrochloride](/img/structure/B5436106.png)
![(4aS*,8aR*)-1-[2-(5-methyl-2-furyl)ethyl]-6-(1H-pyrazol-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5436108.png)
![1-(3,4-dichlorophenyl)-3-[(4-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5436116.png)